molecular formula C13H12O B1612161 3-(3-Methylphenyl)phenol CAS No. 93254-86-5

3-(3-Methylphenyl)phenol

Cat. No. B1612161
CAS RN: 93254-86-5
M. Wt: 184.23 g/mol
InChI Key: XABKCKBNYAFHGB-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Synthesis : Novel ON donor Schiff bases were synthesized, characterized, and evaluated for biological and electrochemical properties. These bases include compounds like (E)-2-((4-phenoxyphenylimino)methyl)phenol and others, revealing insights into intramolecular hydrogen bonding and electrostatic interactions with DNA (Shabbir et al., 2016).

Biological Activities

  • Anti-inflammatory Properties : Phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including variants of phenolic compounds, demonstrated modest inhibitory activities in LPS-induced NO production in macrophage cells (Ren et al., 2021).
  • Role in Plant Stress Tolerance : Phenolic compounds, including 3-(3-Methylphenyl)phenol derivatives, play crucial roles in plants under abiotic stress, aiding in coping with environmental constraints through the activation of the phenylpropanoid biosynthetic pathway (Sharma et al., 2019).

Material Science

  • Benzoxazine Synthesis : Research on the use of phloretic acid, a phenolic compound, in the synthesis of polybenzoxazine shows its potential as a renewable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules (Trejo-Machin et al., 2017).

Catalysis

  • Catalytic Methylation of Phenol : A study on Cu-Co synergism in Cu1−xCoxFe2O4 demonstrates how varying catalyst compositions influence the methylation of phenol, producing major products like o-cresol and 2,6-xylenol (Mathew et al., 2002).

Environmental and Health Applications

  • Environmental Phenol Exposure : An investigation into the urinary concentrations of environmental phenols, including 3-(3-Methylphenyl)phenol, in pregnant women, highlights its prevalence and the need for further study on its health implications (Mortensen et al., 2014).

Safety And Hazards

Phenol, a similar compound to 3-(3-Methylphenyl)phenol, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and is suspected of causing genetic defects7. It may cause damage to organs through prolonged or repeated exposure7.


properties

IUPAC Name

3-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKCKBNYAFHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602460
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)phenol

CAS RN

93254-86-5
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Li, ZR Xu, BC Gates, L Petrakis - Industrial & Engineering …, 1985 - ACS Publications
Heavy distillate obtained by hydroliquefaction of Powhatan No. 5 coal was separated into nine fractions by liquid chromatography. The very-weak-acid and weak-acid fractions were …
Number of citations: 28 pubs.acs.org
JA Gray, GD Holder, CJ Brady… - … Process Design and …, 1985 - ACS Publications
Coal liquids produced from SRC-II processing of Pittsburgh Seam bituminous coal from Powhatan No. 6 Mine were distilled into a number of narrow boiling cuts. Vapor pressure …
Number of citations: 32 pubs.acs.org

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